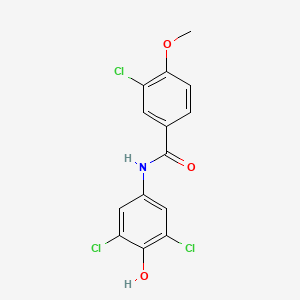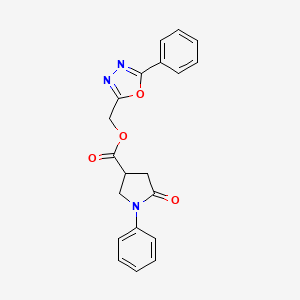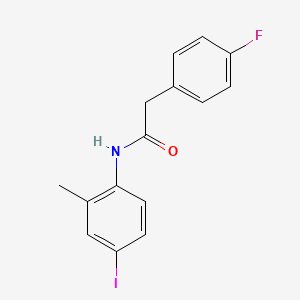
3-chloro-N-(3,5-dichloro-4-hydroxyphenyl)-4-methoxybenzamide
Descripción general
Descripción
3-chloro-N-(3,5-dichloro-4-hydroxyphenyl)-4-methoxybenzamide, also known as AG490, is a small molecule inhibitor that has been extensively studied in scientific research. It is a potent inhibitor of Janus kinases (JAKs), which are important signaling molecules involved in cytokine and growth factor signaling pathways. AG490 has been shown to have a wide range of potential applications in both basic research and clinical settings.
Mecanismo De Acción
3-chloro-N-(3,5-dichloro-4-hydroxyphenyl)-4-methoxybenzamide works by inhibiting the activity of JAKs, which are important signaling molecules involved in cytokine and growth factor signaling pathways. JAKs are activated by cytokines and growth factors, and in turn, activate downstream signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting JAK activity, this compound disrupts these signaling pathways and can lead to cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and antiviral properties, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects by preventing neuronal cell death in models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-N-(3,5-dichloro-4-hydroxyphenyl)-4-methoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high potency against JAKs. It can be used in a variety of cell types and animal models to study the effects of JAK inhibition. However, there are also limitations to using this compound in lab experiments. It has been shown to have off-target effects on other signaling pathways, which can complicate interpretation of results. Additionally, its effects on JAKs can vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on 3-chloro-N-(3,5-dichloro-4-hydroxyphenyl)-4-methoxybenzamide. One area of interest is in the development of more selective JAK inhibitors that can target specific JAK isoforms. This could lead to more effective therapies with fewer side effects. Another area of interest is in the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Finally, there is interest in studying the effects of this compound in animal models of neurodegenerative diseases, as it has shown promise as a neuroprotective agent.
Aplicaciones Científicas De Investigación
3-chloro-N-(3,5-dichloro-4-hydroxyphenyl)-4-methoxybenzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In particular, this compound has been shown to inhibit the growth of several types of cancer cells, including leukemia, breast cancer, and prostate cancer cells. It has also been shown to have antiviral activity against several viruses, including influenza virus and hepatitis C virus.
Propiedades
IUPAC Name |
3-chloro-N-(3,5-dichloro-4-hydroxyphenyl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO3/c1-21-12-3-2-7(4-9(12)15)14(20)18-8-5-10(16)13(19)11(17)6-8/h2-6,19H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZKICQBQSKTKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{3-methoxy-4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4405623.png)
![4-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]morpholine hydrochloride](/img/structure/B4405638.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4405645.png)

![4-{4-[4-(4-morpholinyl)butoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4405653.png)
![1-isobutyryl-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4405658.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-fluorobenzamide](/img/structure/B4405659.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-methylbenzamide](/img/structure/B4405663.png)
![4-{2-[3-(trifluoromethyl)phenoxy]ethyl}morpholine hydrochloride](/img/structure/B4405670.png)

![1-[4-(allyloxy)benzoyl]azepane](/img/structure/B4405701.png)
![N-[2-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)propanamide](/img/structure/B4405706.png)
![4-[5-(4-{[(4-chlorophenyl)thio]acetyl}-1-piperazinyl)-2-nitrophenyl]morpholine](/img/structure/B4405717.png)